
(p-tert-Butylbenzoato)(2-ethylhexanoato)zinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(p-tert-Butylbenzoato)(2-ethylhexanoato)zinc is a chemical compound with the molecular formula C19H28O4Zn and a molecular weight of 385.81 g/mol . This compound is known for its unique coordination chemistry, where zinc is coordinated with p-tert-butylbenzoate and 2-ethylhexanoate ligands. It is used in various applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (p-tert-Butylbenzoato)(2-ethylhexanoato)zinc typically involves the reaction of zinc oxide or zinc acetate with p-tert-butylbenzoic acid and 2-ethylhexanoic acid. The reaction is carried out in an organic solvent such as toluene or xylene under reflux conditions. The mixture is heated to facilitate the formation of the zinc complex, and the product is then purified by recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The industrial production may also involve additional purification steps such as column chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
(p-tert-Butylbenzoato)(2-ethylhexanoato)zinc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form zinc oxide and the corresponding oxidized organic ligands.
Reduction: It can be reduced to form zinc metal and the corresponding reduced organic ligands.
Substitution: The ligands in the compound can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions are usually performed in anhydrous conditions to prevent the hydrolysis of the reducing agents.
Substitution: Ligand exchange reactions are facilitated by the use of excess ligands and solvents such as dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Zinc oxide and oxidized organic ligands.
Reduction: Zinc metal and reduced organic ligands.
Substitution: New zinc complexes with substituted ligands.
Applications De Recherche Scientifique
(p-tert-Butylbenzoato)(2-ethylhexanoato)zinc has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and esterification reactions.
Material Science: The compound is used in the synthesis of advanced materials, such as metal-organic frameworks and coordination polymers.
Biological Studies: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the production of coatings, adhesives, and sealants due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of (p-tert-Butylbenzoato)(2-ethylhexanoato)zinc involves the coordination of zinc with the organic ligands. The zinc center acts as a Lewis acid, facilitating various chemical reactions by stabilizing reaction intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Zinc acetate
- Zinc oxide
- Zinc stearate
- Zinc benzoate
Comparison
(p-tert-Butylbenzoato)(2-ethylhexanoato)zinc is unique due to its specific ligand coordination, which imparts distinct chemical and physical properties. Compared to zinc acetate and zinc oxide, it has enhanced solubility in organic solvents and improved stability. Unlike zinc stearate and zinc benzoate, it offers better catalytic activity and reactivity in various chemical reactions .
Propriétés
Numéro CAS |
85702-51-8 |
|---|---|
Formule moléculaire |
C19H30O4Zn |
Poids moléculaire |
387.8 g/mol |
Nom IUPAC |
4-tert-butylbenzoic acid;2-ethylhexanoic acid;zinc |
InChI |
InChI=1S/C11H14O2.C8H16O2.Zn/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;1-3-5-6-7(4-2)8(9)10;/h4-7H,1-3H3,(H,12,13);7H,3-6H2,1-2H3,(H,9,10); |
Clé InChI |
VGTXCUBMMYUQMX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(=O)O.CC(C)(C)C1=CC=C(C=C1)C(=O)O.[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



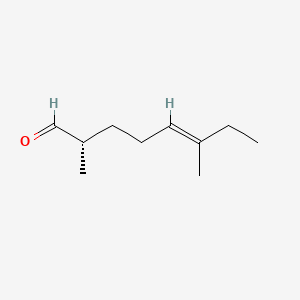
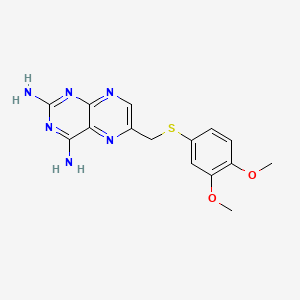


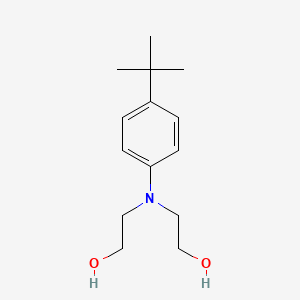
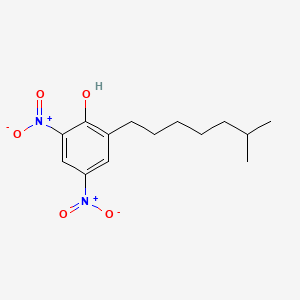
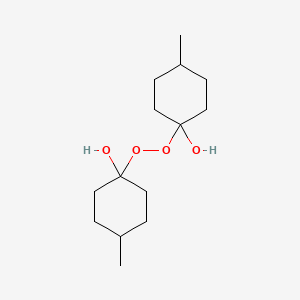
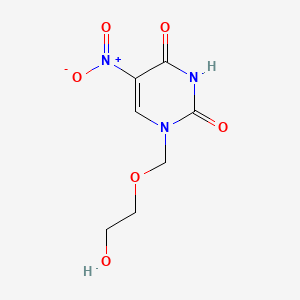
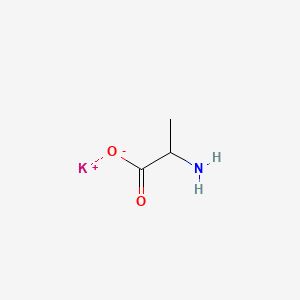
![2-[(4-Aminophenyl)methyl]-6-ethylaniline](/img/structure/B12659533.png)



